molecular formula C14H21NO3 B1335111 (2,3-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine CAS No. 510723-80-5

(2,3-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine

Cat. No. B1335111
M. Wt: 251.32 g/mol
InChI Key: KRKRFPVLDYQKIR-UHFFFAOYSA-N
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Description

The compound is an amine derivative, which contains a benzyl group with two methoxy substituents and a tetrahydrofuran group. Amines are a class of organic compounds that contain a basic nitrogen atom with a lone pair of electrons .


Molecular Structure Analysis

The molecular structure of this compound would likely show the benzyl group and the tetrahydrofuran group attached to the nitrogen atom of the amine. The two methoxy groups would be attached to the benzyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include attributes like molecular weight, solubility, melting point, boiling point, and more. For this specific compound, such data might not be readily available .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Bis-benzoquinoline Derivatives : A study by Chen et al. (2013) describes the synthesis of 3-aryl-2-(3-arylbenzo[f]quinolin-2-yl)benzo[f]quinoline derivatives, utilizing a component similar to the requested compound in a ring-opening reaction of furan (Chen, Li, Liu, & Wang, 2013).

  • Novel Synthesis of Furan-2-yl Amines and Amino Acids : Demir et al. (2003) report an enantioselective synthesis method for furan-2-yl amines and amino acids, a process that could involve compounds structurally related to (2,3-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine (Demir, Seşenoğlu, Ülkü, & Arici, 2003).

Catalytic Applications

  • Palladium-Catalyzed Carbonylative Transformation : Li et al. (2018) developed a procedure for the direct carbonylative transformation of benzyl amines, a category which includes the compound of interest. This method uses palladium as a catalyst and highlights its potential in pharmaceutical synthesis (Li, Wang, & Wu, 2018).

Application in Organic Synthesis

  • Synthesis of C-glycosylarenes : Martin et al. (1990) describe the synthesis of internal C-glycosylarenes, a process that may utilize derivatives of the compound . This study has implications in the synthesis of complex organic molecules (Martin, Hendricks, Deshpande, Cutler, Kane, & Rao, 1990).

Pharmacological Studies

  • Study of Antianaphylactic Agents : Research by Tenbrink et al. (1980) on compounds similar to (2,3-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine reveals their potential as antianaphylactic agents, demonstrating the pharmacological relevance of these compounds (Tenbrink, Mccall, & Johnson, 1980).

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity and toxicity. Amines, for instance, can be irritants and some are toxic. Proper handling and safety measures should always be taken when working with chemical compounds .

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-16-13-7-3-5-11(14(13)17-2)9-15-10-12-6-4-8-18-12/h3,5,7,12,15H,4,6,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKRFPVLDYQKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine

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